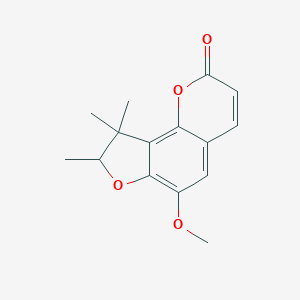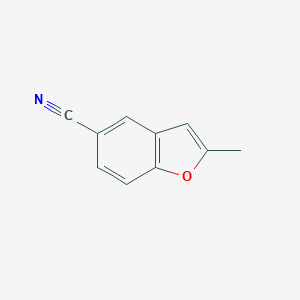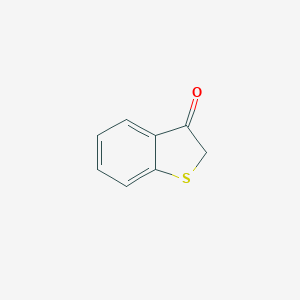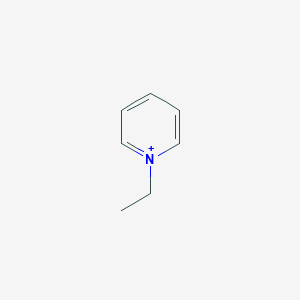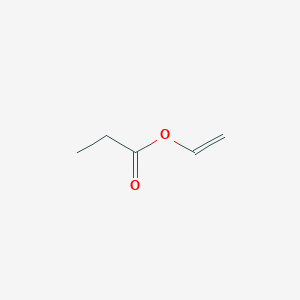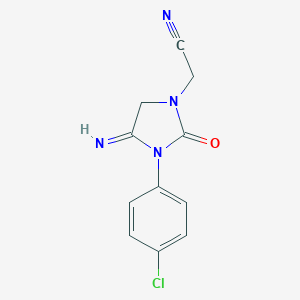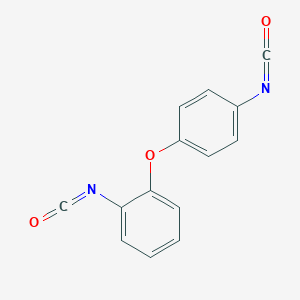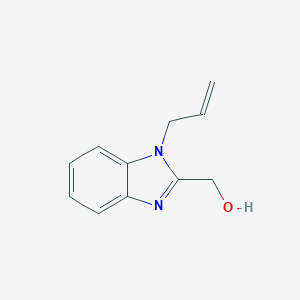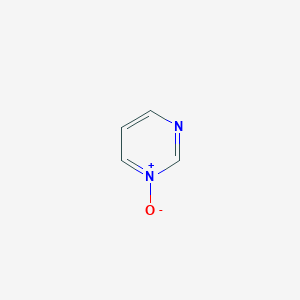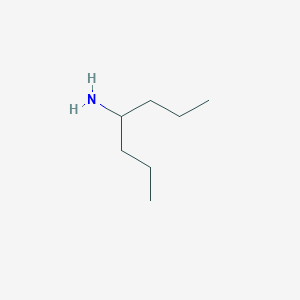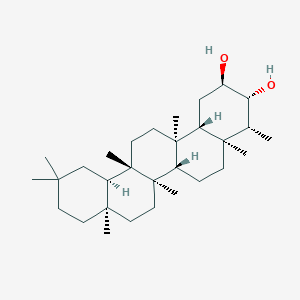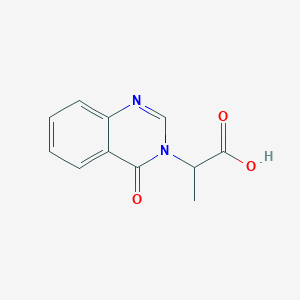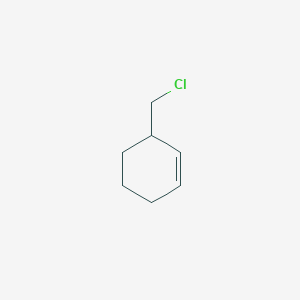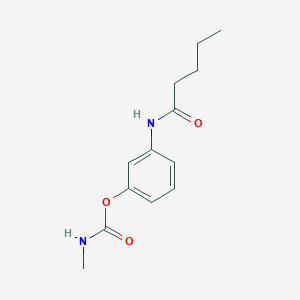
m-Valeramidophenyl methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Valeramidophenyl methylcarbamate, also known as carbaryl, is a widely used insecticide and pesticide. It belongs to the carbamate family of chemicals and is used to control pests in agriculture, forestry, and households. The chemical structure of carbaryl is C12H11NO2 and its molecular weight is 201.22 g/mol.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system and eventually paralysis. The mechanism of action of m-Valeramidophenyl methylcarbamate is similar to that of other carbamate insecticides.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes involved in energy metabolism, protein synthesis, and DNA replication. Carbaryl has also been shown to affect the immune system and the reproductive system in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is widely used in laboratory experiments to study the effects of insecticides on insects. Its low toxicity to mammals makes it a useful tool for studying the mechanisms of insecticide resistance. However, its non-specific mode of action and potential effects on non-target organisms limit its usefulness in some experiments.
Direcciones Futuras
There are several areas of future research for m-Valeramidophenyl methylcarbamate. One area is the development of new carbamate insecticides with improved specificity and reduced toxicity to non-target organisms. Another area is the study of the effects of m-Valeramidophenyl methylcarbamate on the environment, including its persistence in soil and water and its potential to bioaccumulate in organisms. Finally, the development of new methods for the detection and monitoring of m-Valeramidophenyl methylcarbamate in the environment and in food products is an important area of future research.
Métodos De Síntesis
Carbaryl is synthesized through the reaction of methyl isocyanate with 1-naphthol in the presence of a catalyst. The reaction yields m-Valeramidophenyl methylcarbamate as a white crystalline solid. The synthesis process is relatively simple and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties. It is known to inhibit the activity of acetylcholinesterase, an enzyme that is essential for nerve function in insects. This leads to paralysis and eventually death of the insect. Carbaryl has been used to control a wide range of pests including aphids, caterpillars, and mites.
Propiedades
Número CAS |
17814-28-7 |
|---|---|
Nombre del producto |
m-Valeramidophenyl methylcarbamate |
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
[3-(pentanoylamino)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H18N2O3/c1-3-4-8-12(16)15-10-6-5-7-11(9-10)18-13(17)14-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16) |
Clave InChI |
JRMUCETZFNOFMW-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
SMILES canónico |
CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC |
Otros números CAS |
17814-28-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



